2-Methylidenebutan-1-ol
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Overview
Description
2-Methylidenebutan-1-ol is an organic compound with the molecular formula C5H10O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a butane chain with a methylidene group (-CH2=) at the second position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylidenebutan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methylidenebut-1-ene. This process includes the addition of borane (BH3) to the double bond of 2-methylidenebut-1-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{CH2=C(CH3)CH2CH3} + \text{BH3} \rightarrow \text{CH3CH2CH2CH2B(OH)2} ] [ \text{CH3CH2CH2CH2B(OH)2} + \text{H2O2/NaOH} \rightarrow \text{CH3CH2CH2CH2OH} ]
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 2-methylidenebutanal. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield 2-methylidenebutanoic acid.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2-Methylidenebutanoic acid
Reduction: 2-Methylbutan-1-ol
Substitution: Various alkyl halides depending on the substituent
Scientific Research Applications
2-Methylidenebutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methylidenebutan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methylidene group can participate in electrophilic addition reactions, making the compound a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
2-Methylbutan-1-ol: Similar structure but lacks the methylidene group, resulting in different reactivity.
Butan-1-ol: A simpler alcohol with a straight-chain structure, used as a solvent and in the manufacture of other chemicals.
2-Methyl-2-butanol: A tertiary alcohol with different physical and chemical properties due to the position of the hydroxyl group.
Uniqueness: 2-Methylidenebutan-1-ol is unique due to the presence of both a hydroxyl group and a methylidene group, which confer distinct reactivity patterns. This dual functionality makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
IUPAC Name |
2-methylidenebutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLUVCHKXQJGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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